Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine
Overview
Description
Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central amine group flanked by two oxazoline rings, each substituted with phenyl groups. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized through a cyclization reaction involving amino alcohols and carboxylic acids under acidic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, where benzene reacts with the oxazoline intermediates in the presence of a Lewis acid catalyst.
Coupling to Central Amine: The final step involves coupling the two oxazoline-phenyl units to a central amine through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazoline rings, converting them to amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.
Industry:
Sensors: The compound’s electronic properties make it suitable for use in chemical sensors and biosensors.
Coatings: It can be used in the development of advanced coatings with specific protective or functional properties.
Mechanism of Action
The mechanism by which Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazoline rings and phenyl groups facilitate binding to these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
- Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)methane
- Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)ethane
Uniqueness: Bis(2-((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)phenyl)amine is unique due to its specific arrangement of oxazoline rings and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3O2/c1-5-17-29(18-6-1)37-39(31-21-9-3-10-22-31)46-41(44-37)33-25-13-15-27-35(33)43-36-28-16-14-26-34(36)42-45-38(30-19-7-2-8-20-30)40(47-42)32-23-11-4-12-24-32/h1-28,37-40,43H/t37-,38-,39-,40-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEHTJHLGNWFOJ-YKKXUYLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H]([C@@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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